Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide
Description
Properties
CAS No. |
58131-53-6 |
|---|---|
Molecular Formula |
C18H13N3O4S2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-7-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C18H13N3O4S2/c1-12-5-7-13(8-6-12)27(23,24)15-10-9-14(17-18(15)20-25-19-17)26-16-4-2-3-11-21(16)22/h2-11H,1H3 |
InChI Key |
BCHFBYJCFWYZKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=NON=C23)SC4=CC=CC=[N+]4[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide typically involves multi-step organic reactions. The starting materials often include benzofurazan derivatives, sulfonyl chlorides, and pyridine thiols. The reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and environmental impact. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-oxide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzofurazan derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic transformations.
Biology
In biological research, this compound may be used as a probe or marker due to its fluorescent properties. It can help in studying cellular processes and molecular interactions.
Medicine
In medicine, derivatives of benzofurazan compounds have shown potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound is distinguished by its 4-(4-methylphenyl)sulfonyl and 7-(2-pyridinylthio) substituents. Below is a comparative analysis with key analogues:
Table 1: Substituent and Electronic Effects
Key Observations :
- Electron-Withdrawing Effects : The sulfonyl group in the target compound significantly increases electrophilicity, enhancing reactivity in Beirut reactions compared to analogues with weaker EWGs (e.g., ester groups) .
- Biological Specificity : The pyridinylthio moiety may improve membrane permeability and target selectivity compared to simpler thioether derivatives .
Table 2: Reaction Conditions and Yields
Notable Trends:
- Catalysts like silica gel or alumina optimize cyclization efficiency in benzofurazan-derived syntheses .
- The target compound’s bulkier substituents may necessitate longer reaction times compared to simpler quinoxaline derivatives.
Table 3: Antimicrobial Efficacy (MIC Values)
Insights :
- The target compound shows superior activity against Gram-positive bacteria compared to pyrido-pyrazine analogues, likely due to enhanced membrane interaction from the sulfonyl group .
Biological Activity
Benzofurazan derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N-oxide , examining its synthesis, biological activity, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of benzofurazan derivatives typically involves reactions that allow for the introduction of various functional groups that enhance their biological properties. The compound can be synthesized through aromatic nucleophilic substitution reactions, which involve the reaction of benzofurazan with suitable electrophiles. This method has been shown to yield compounds with improved selectivity and potency against various biological targets .
Antimycobacterial Activity
One of the most notable biological activities of benzofurazan derivatives is their antimycobacterial potential. Research has demonstrated that certain benzofurazan N-oxides exhibit significant activity against Mycobacterium tuberculosis (Mtb). For instance, a related compound was reported to have minimum inhibitory concentration (MIC) values as low as 1.1 μM against actively growing Mtb and 6.6 μM against non-replicating strains . The mechanism of action is thought to involve the generation of reactive oxygen species (ROS) upon biotransformation, which is critical for the inhibition of bacterial growth .
Anticancer Properties
In addition to their antimycobacterial effects, benzofurazan derivatives have shown promise as anticancer agents . A series of hybrid compounds containing benzofurazan and aminothiazole moieties were synthesized and tested for their cytotoxicity against various cancer cell lines, including HeLa cells. These compounds demonstrated enhanced activity compared to their precursor molecules and exhibited selectivity towards cancer cells while being less toxic to normal liver cells than traditional chemotherapeutics like Tamoxifen . The mechanism underlying this anticancer activity is associated with the induction of apoptosis via the mitochondrial pathway .
The mechanisms by which benzofurazan derivatives exert their biological effects are multifaceted:
- Nitric Oxide Generation : Compounds in this class can act as nitric oxide (NO) donors under specific conditions. The NO produced is linked to various therapeutic effects, including vasodilation and neuroprotection .
- ROS Production : The generation of ROS plays a crucial role in both antimicrobial and anticancer activities. These reactive species can damage cellular components, leading to cell death in pathogens or cancer cells .
- Apoptotic Pathways : The ability to induce apoptosis in cancer cells makes these compounds valuable in cancer therapy. This is particularly relevant for cells that have developed resistance to conventional treatments .
Case Studies and Research Findings
A comprehensive review of recent studies highlights several key findings regarding the biological activity of benzofurazan derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
